molecular formula C19H13N3O5 B4199439 N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B4199439
M. Wt: 363.3 g/mol
InChI Key: OBMOZZGKEOKXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as HPI-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide involves the inhibition of certain enzymes and pathways within cells. Specifically, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. By inhibiting HDAC activity, this compound can alter gene expression patterns and induce changes in cellular function.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from damage and degeneration, and the modulation of the immune response. Additionally, this compound has been found to have anti-inflammatory effects, reducing inflammation in a variety of contexts.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its wide range of potential applications, making it a versatile tool for researchers across a variety of fields. Additionally, this compound has been extensively studied and its mechanism of action is well-understood, making it a reliable and predictable compound to work with. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain contexts.

Future Directions

There are a number of potential future directions for research on N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the compound's neuroprotective effects and potential applications in neurodegenerative diseases. Finally, there is potential for the development of new treatments for autoimmune diseases based on this compound's ability to modulate the immune response.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. In neurology, this compound has been shown to have neuroprotective effects, protecting neurons from damage and degeneration. In immunology, this compound has been found to modulate the immune response, potentially leading to the development of new treatments for autoimmune diseases.

properties

IUPAC Name

N-(2-hydroxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c1-10-8-16(21-27-10)22-18(25)12-7-6-11(9-13(12)19(22)26)17(24)20-14-4-2-3-5-15(14)23/h2-9,23H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMOZZGKEOKXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 2
N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 4
N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 5
N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 6
N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.